molecular formula C34H50N4O10S B8250439 (S,R.S)-AHPC-PEG4-acid

(S,R.S)-AHPC-PEG4-acid

Cat. No.: B8250439
M. Wt: 706.8 g/mol
InChI Key: WCMFOLDVYYDUGD-FMVCKAMOSA-N
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Description

(S,R.S)-AHPC-PEG4-acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of AHPC (aryl hydrocarbon receptor-interacting protein), modified with a PEG4 (polyethylene glycol) linker and an acid functional group. The PEG4 linker enhances the solubility and stability of the compound, making it suitable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R.S)-AHPC-PEG4-acid typically involves multiple steps, starting with the preparation of the AHPC core structure. This is followed by the attachment of the PEG4 linker and the introduction of the acid functional group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(S,R.S)-AHPC-PEG4-acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired chemical transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(S,R.S)-AHPC-PEG4-acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is employed in studies involving protein interactions and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, particularly in drug delivery systems due to its enhanced solubility and stability.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S,R.S)-AHPC-PEG4-acid involves its interaction with specific molecular targets, such as proteins and enzymes. The PEG4 linker enhances the compound’s ability to penetrate biological membranes and reach its targets. The acid functional group can participate in various biochemical reactions, influencing the compound’s activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    AHPC: The parent compound, without the PEG4 linker and acid functional group.

    PEG4-AHPC: A derivative with the PEG4 linker but lacking the acid functional group.

    AHPC-acid: A derivative with the acid functional group but without the PEG4 linker.

Uniqueness

(S,R.S)-AHPC-PEG4-acid is unique due to the combination of the AHPC core, PEG4 linker, and acid functional group. This combination enhances the compound’s solubility, stability, and biological activity, making it more versatile and effective in various applications compared to its similar compounds.

Properties

IUPAC Name

3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42)/t26-,27+,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMFOLDVYYDUGD-FMVCKAMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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